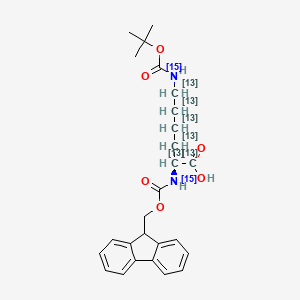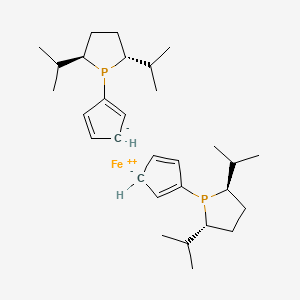
(2R,5R)-1-cyclopenta-1,3-dien-1-yl-2,5-di(propan-2-yl)phospholane;iron(2+)
Vue d'ensemble
Description
(2R,5R)-1-cyclopenta-1,3-dien-1-yl-2,5-di(propan-2-yl)phospholane;iron(2+) is a complex organometallic compound. It features a ferrocene backbone with phospholane substituents, making it a unique and versatile compound in the field of chemistry. This compound is known for its stability and reactivity, which makes it valuable in various scientific and industrial applications.
Mécanisme D'action
Target of Action
Similar compounds are known to act as catalysts in the asymmetric hydrogenation reactions of olefins and ketones .
Mode of Action
1,1-Bis((2R,5R)-2,5-di-i-propylphospholano)ferrocene interacts with its targets by facilitating the hydrogenation process. It can be used as a component of a rhodium-based precatalyst, applicable in the 2-methylenesuccinamic acid hydrogenation reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-1-cyclopenta-1,3-dien-1-yl-2,5-di(propan-2-yl)phospholane;iron(2+) typically involves the reaction of cyclopentadienyl iron complexes with phospholane ligands. One common method involves the use of ferrocene as a starting material, which is reacted with (2R,5R)-2,5-di(propan-2-yl)phospholane under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5R)-1-cyclopenta-1,3-dien-1-yl-2,5-di(propan-2-yl)phospholane;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(3+) complexes.
Reduction: It can be reduced back to iron(2+) from iron(3+).
Substitution: The phospholane ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound typically yields iron(3+) complexes, while substitution reactions can produce a wide range of derivatives depending on the nucleophiles used .
Applications De Recherche Scientifique
(2R,5R)-1-cyclopenta-1,3-dien-1-yl-2,5-di(propan-2-yl)phospholane;iron(2+) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Material Science: The compound is used in the development of new materials with unique properties, such as conductive polymers and magnetic materials.
Pharmaceutical Development: It is explored for its potential in drug development, particularly in the design of metal-based drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Bis((2R,5R)-2,5-diisopropylphospholano)ferrocene: This compound is similar in structure but features different substituents on the phospholane ligands.
1,1’-Bis((2R,5R)-2,5-diisopropylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate: This compound includes a rhodium center instead of iron, offering different reactivity and applications.
Uniqueness
What sets (2R,5R)-1-cyclopenta-1,3-dien-1-yl-2,5-di(propan-2-yl)phospholane;iron(2+) apart is its unique combination of stability and reactivity, making it versatile for various applications. Its ability to undergo multiple types of reactions and its effectiveness as a catalyst highlight its significance in scientific research and industrial applications .
Propriétés
IUPAC Name |
(2R,5R)-1-cyclopenta-1,4-dien-1-yl-2,5-di(propan-2-yl)phospholane;iron(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H24P.Fe/c2*1-11(2)14-9-10-15(12(3)4)16(14)13-7-5-6-8-13;/h2*5-8,11-12,14-15H,9-10H2,1-4H3;/q2*-1;+2/t2*14-,15-;/m11./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAIPFYGOQYYTF-CNFAWKLCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(P1C2=C[CH-]C=C2)C(C)C.CC(C)C1CCC(P1C2=C[CH-]C=C2)C(C)C.[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@H](P1C2=C[CH-]C=C2)C(C)C.CC(C)[C@H]1CC[C@@H](P1C2=C[CH-]C=C2)C(C)C.[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48FeP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746248 | |
| Record name | Iron(2+) bis{1-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]cyclopenta-2,4-dien-1-ide} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849950-54-5 | |
| Record name | 1,1′-Bis[(2R,5R)-2,5-bis(1-methylethyl)-1-phospholanyl]ferrocene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849950-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron(2+) bis{1-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]cyclopenta-2,4-dien-1-ide} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


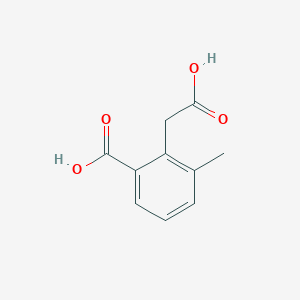

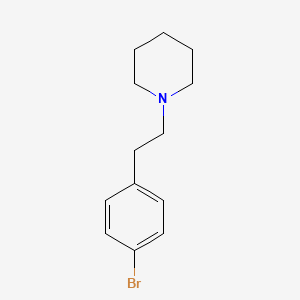
![7,9-Dioxa-1,2,3,10b-tetraaza-dicyclopenta[a,g]-naphthalene-4-carbaldehyde](/img/structure/B3157466.png)

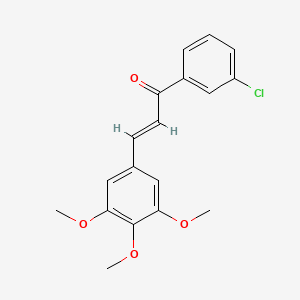

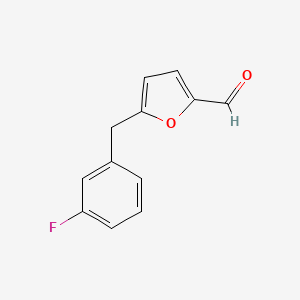
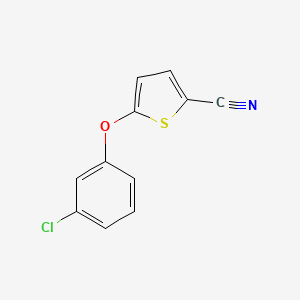
![1,2-Bis[(2S,5S)-2,5-diphenylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B3157508.png)
![(1Z,5Z)-cycloocta-1,5-diene;(11-diphenylphosphanyl-5-tricyclo[8.2.2.2^{4,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B3157517.png)
![2-[4-(N-methyl4-acetamidobenzenesulfonamido)phenoxy]acetic acid](/img/structure/B3157528.png)

